molecular formula C12H9NO B070815 2-(4-Pyridinyl)benzaldehyde CAS No. 176526-00-4

2-(4-Pyridinyl)benzaldehyde

Cat. No. B070815
M. Wt: 183.21 g/mol
InChI Key: HPSCYFZOYJSYGZ-UHFFFAOYSA-N
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Description

2-(4-Pyridinyl)benzaldehyde is a chemical compound with distinct properties and various applications in chemistry and related fields. Its molecular structure and interactions play a crucial role in its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of similar compounds, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, involves multiple steps including acetal reaction, nucleophilic reaction, and hydrolysis, achieving high yields up to 68.9% (Zhang et al., 2018). Additionally, the synthesis of 2-amino-3-pyridinecarboxaldehyde demonstrates a highly efficient process, indicating the feasibility of synthesizing related compounds efficiently (Rivera et al., 2001).

Molecular Structure Analysis

The molecular structures and vibrational frequencies of pyridine carboxaldehydes have been studied using ab initio Hartree-Fock and density functional theory calculations (Sağlam et al., 2007). These studies reveal insights into the conformation and stability of molecules like 2-(4-Pyridinyl)benzaldehyde.

Chemical Reactions and Properties

Research on similar pyridine derivatives indicates a variety of reactions and properties. For instance, compounds like 4-pyridinecarboxaldehyde undergo photochemical reactions leading to decarbonylation, showing their reactivity under certain conditions (Cluyts et al., 2017).

Physical Properties Analysis

The study of pyridinecarboxaldehydes also sheds light on their physical properties, including vibrational frequencies and molecular structure, which are crucial in determining their physical behavior and potential applications in various fields.

Chemical Properties Analysis

The chemical properties of 2-(4-Pyridinyl)benzaldehyde can be inferred from studies on related compounds. For example, the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols show interesting antioxidant properties, indicative of the potential chemical properties of similar pyridine derivatives (Wijtmans et al., 2004).

Scientific Research Applications

Catalytic Mechanisms and Organic Synthesis

One of the significant applications of 2-(4-Pyridinyl)benzaldehyde derivatives is in the field of catalysis and organic synthesis. For example, the Pd(OAc)2/pyridine catalyst system, utilizing related compounds, has demonstrated efficiency in the selective aerobic oxidation of organic substrates. This system facilitates the oxidation of benzyl alcohol to benzaldehyde through a detailed mechanistic pathway, including the formation of a palladium-alkoxide species and beta-hydride elimination (Steinhoff, Guzei, & Stahl, 2004). Similarly, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde, serves as an important intermediate for small molecule anticancer drugs, showcasing the role of these compounds in medicinal chemistry (Zhang, Cao, Xu, & Wang, 2018).

Environmental and Material Science

In the field of environmental science, compounds related to 2-(4-Pyridinyl)benzaldehyde have been used for the removal of Pb(II) ions from aqueous environments. A novel crosslinked magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base has shown promise as a biosorbent for lead ions, highlighting the environmental applications of these compounds (Gutha & Munagapati, 2016). Furthermore, in material science, pyridinyl-containing benzoxazines have demonstrated unusual curing behaviors with epoxy resins, suggesting potential applications in polymer chemistry and materials engineering (Lin et al., 2014).

Biomedical Applications

In biomedical research, derivatives of 2-(4-Pyridinyl)benzaldehyde have been utilized as chemosensors for pH, enabling discrimination between normal cells and cancer cells. This application underscores the potential of these compounds in diagnostic and therapeutic contexts, where they can be used to monitor cellular environments and possibly target diseased cells (Dhawa et al., 2020).

Safety And Hazards

When handling “2-(4-Pyridinyl)benzaldehyde”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, as well as dust formation .

properties

IUPAC Name

2-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSCYFZOYJSYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349086
Record name 2-(4-Pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Pyridinyl)benzaldehyde

CAS RN

176526-00-4
Record name 2-(4-Pyridinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176526-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridinyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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